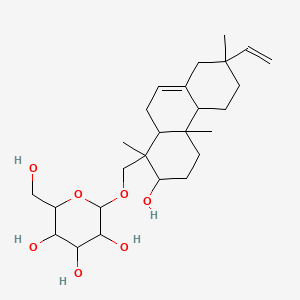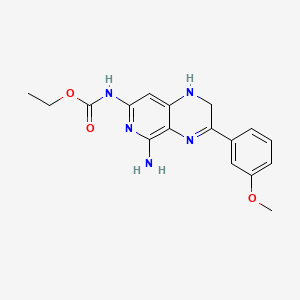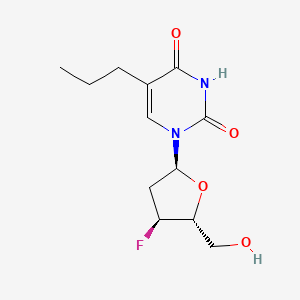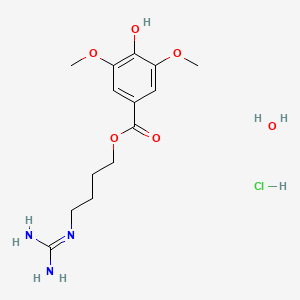
Leonurine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Leonurine hydrochloride can be synthesized starting from eudesmic acid. The synthetic route involves several steps:
Reaction with sulfuric acid: Eudesmic acid is reacted with sulfuric acid to produce syringic acid.
Protection with ethyl chloroformate: Syringic acid is then protected with ethyl chloroformate.
Reaction with thionyl chloride: The protected syringic acid is reacted with thionyl chloride in tetrahydrofuran to yield 4-carboethoxysyringic acid 4-chloro-1-butyl ester.
Gabriel synthesis: The chloride is converted to an amino group via a Gabriel synthesis using potassium phthalimide, followed by hydrazinolysis (Ing–Manske procedure).
Industrial Production Methods
In industrial settings, this compound is typically produced through a combination of chemical synthesis and extraction from plant sources. The extraction process involves isolating the compound from the aerial parts of Leonurus japonicus, followed by purification and crystallization to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
Leonurine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of leonurine, such as glucuronide and sulfate conjugates .
Scientific Research Applications
Leonurine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying alkaloid synthesis and reactions.
Biology: Research has shown its potential in regulating oxidative stress, inflammation, and apoptosis.
Industry: This compound is used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Leonurine hydrochloride exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and down-regulates the expression of iNOS and COX-2.
Antioxidant: It enhances the activity of antioxidant enzymes like GSH, SOD, CAT, and GPx.
Anti-tumor: It induces apoptosis and autophagy in cancer cells by modulating pathways such as PI3K/AKT and MAPK/ERK.
Comparison with Similar Compounds
Leonurine hydrochloride is unique due to its specific biological activities and molecular structure. Similar compounds include:
Leonurine: The base form of this compound, found in various Leonurus species.
SCM-198: Another name for leonurine, used in research studies.
Other Alkaloids: Compounds like berberine and matrine, which also exhibit anti-inflammatory and anti-tumor properties.
This compound stands out due to its comprehensive range of biological activities and its potential for therapeutic applications.
Properties
Molecular Formula |
C14H24ClN3O6 |
|---|---|
Molecular Weight |
365.81 g/mol |
IUPAC Name |
4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate;hydrate;hydrochloride |
InChI |
InChI=1S/C14H21N3O5.ClH.H2O/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16;;/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17);1H;1H2 |
InChI Key |
ROEVQISCSNTOHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-ethenyl-1-oxopyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B12807228.png)
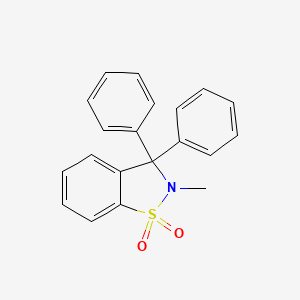
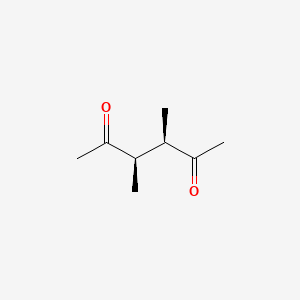
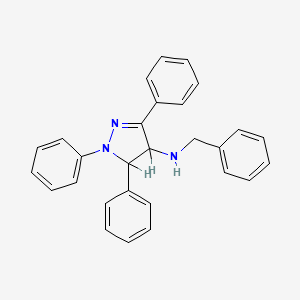
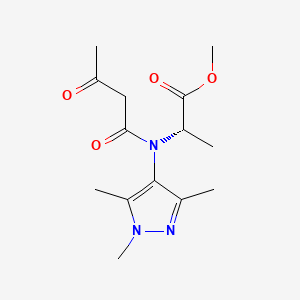
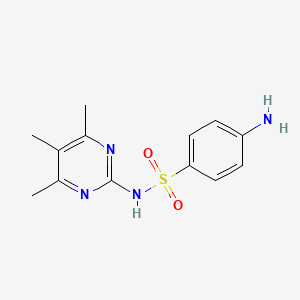
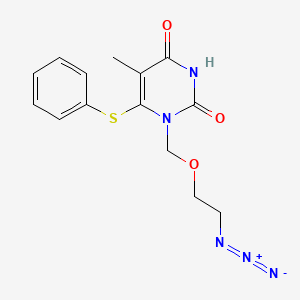


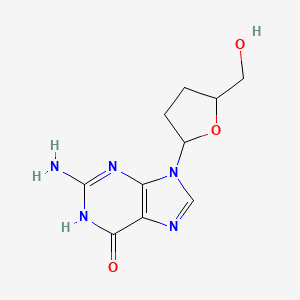
![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)
